molecular formula C18H17BrN4O3S2 B15017552 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Katalognummer: B15017552
Molekulargewicht: 481.4 g/mol
InChI-Schlüssel: PEJUKFKLJYFRDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(E)-1-(5-bromo-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a thiadiazole moiety, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(5-bromo-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzenesulfonyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(E)-1-(5-bromo-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-{[(E)-1-(5-bromo-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 4-{[(E)-1-(5-bromo-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **4-{[(E)-1-(5-chloro-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide
  • **4-{[(E)-1-(5-fluoro-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide

Uniqueness

The uniqueness of 4-{[(E)-1-(5-bromo-2-methoxyphenyl)methylidene]amino}-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzenesulfonamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

Molekularformel

C18H17BrN4O3S2

Molekulargewicht

481.4 g/mol

IUPAC-Name

4-[(5-bromo-2-methoxyphenyl)methylideneamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H17BrN4O3S2/c1-3-17-21-22-18(27-17)23-28(24,25)15-7-5-14(6-8-15)20-11-12-10-13(19)4-9-16(12)26-2/h4-11H,3H2,1-2H3,(H,22,23)

InChI-Schlüssel

PEJUKFKLJYFRDN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.